molecular formula C8H16ClNO2S B3122303 methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride CAS No. 303037-43-6

methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride

Cat. No.: B3122303
CAS No.: 303037-43-6
M. Wt: 225.74
InChI Key: VRYISTWAWHXUIS-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride: is a chemical compound with the molecular formula C8H15NO2S

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with tetrahydro-2H-thiopyran-4-one as the starting material.

  • Amination Reaction: The ketone undergoes an amination reaction to introduce the amino group, resulting in 4-aminotetrahydro-2H-thiopyran-4-yl .

  • Esterification: The amino group is then esterified with methyl acetic acid to form methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate .

  • Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to produce the hydrochloride salt.

Industrial Production Methods:

  • Batch Production: The compound is often produced in batch reactors, where the reaction conditions (temperature, pressure, and pH) are carefully controlled to optimize yield and purity.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the thiopyran ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various sulfoxides and sulfones can be formed.

  • Reduction Products: Reduced amines and alcohols are common products.

  • Substitution Products: Different substituted thiopyran derivatives can be synthesized.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of sulfur-containing heterocycles. Biology: Medicine: The compound is being investigated for its potential use in drug development, particularly in the treatment of diseases involving sulfur metabolism. Industry: It is used in the production of catalysts and materials with unique properties.

Mechanism of Action

The exact mechanism by which methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride exerts its effects is not fully understood. it is believed to interact with molecular targets involved in sulfur metabolism and other biochemical pathways. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

  • Methyl 2-(4-aminotetrahydro-2H-pyran-4-yl)acetate: A similar compound without the sulfur atom.

  • Methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate: A closely related compound with a different functional group.

Uniqueness: The presence of the sulfur atom in methyl 2-(4-aminotetrahydro-2H-thiopyran-4-yl)acetate hydrochloride

This compound's unique structure and properties make it a valuable asset in various scientific fields, and ongoing research continues to uncover new applications and mechanisms.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

methyl 2-(4-aminothian-4-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S.ClH/c1-11-7(10)6-8(9)2-4-12-5-3-8;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYISTWAWHXUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCSCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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